molecular formula C10H22O3P+ B155980 Phosphonic acid, dipentyl ester CAS No. 1809-17-2

Phosphonic acid, dipentyl ester

Cat. No. B155980
CAS RN: 1809-17-2
M. Wt: 221.25 g/mol
InChI Key: XIJARCRSLONVDJ-UHFFFAOYSA-N
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Description

Phosphonic acid, dipentyl ester is a type of organophosphorus compound. It is an ester derivative of phosphonic acid, which means it contains a phosphorus atom directly bonded to a carbon atom . The molecular formula of this compound is C11H25O3P .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, such as Phosphonic acid, dipentyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If the synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .


Molecular Structure Analysis

The molecular structure of Phosphonic acid, dipentyl ester can be represented by the formula C11H25O3P . The structure includes a phosphorus atom directly bonded to a carbon atom .


Chemical Reactions Analysis

Phosphonic acids and their esters, including Phosphonic acid, dipentyl ester, can undergo various chemical reactions. The most common reactions include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If the synthesis leads to an ester, transformation into a phosphonic acid is usually required. This transformation can be achieved through acidic hydrolysis and transsilylation/methanolysis .

Scientific Research Applications

  • Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are related to phosphonic acid esters, are candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Synthesis of Metal Phosphonate Materials : The synthesis of phosphonate esters is of interest for preparing phosphonic acids as organic linkers in the construction of metal phosphonate materials (Shearan et al., 2022).

  • Anticorrosive Coatings : Phosphonic acid-containing polymers, such as phosphonic acid-containing polysulfones, have been developed for metal corrosion protection, suggesting their utility as anticorrosive coatings (Chauveau et al., 2015).

  • Proton Exchange Membranes for Fuel Cells : Poly(arylene ether sulfone)s functionalized with alkyl side chains carrying phosphonic acid and bis(phosphonic acid) show promise as membrane materials for fuel cells due to their high acidity and thermal stability (Parvole & Jannasch, 2008).

  • Chemical Degradation of Polymers : Alkyl esters of H-phosphonic and phosphoric acids are effective degrading agents for polymers such as polyurethanes, polycarbonates, and polyamides, indicating their role in polymer recycling and waste management (Mitova et al., 2013).

  • Conducting Polyanilines : Phosphonic acid and its esters have been used in the development of self-doped conducting polyanilines, highlighting their potential in electronic materials (Abe et al., 2014).

  • Nanomaterial Synthesis and Surface Modification : Phosphonic acids are increasingly used for controlling surface and interface properties in the synthesis of nanomaterials and in the development of organic electronic devices, photovoltaic cells, and biosensors (Guerrero et al., 2013).

Safety And Hazards

While specific safety and hazard information for Phosphonic acid, dipentyl ester was not found in the search results, it’s important to note that chemicals should always be handled with appropriate safety measures. It’s recommended to refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

properties

IUPAC Name

oxo(dipentoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3P/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJARCRSLONVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO[P+](=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939391
Record name Oxo[bis(pentyloxy)]phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, dipentyl ester

CAS RN

1809-17-2
Record name Oxo[bis(pentyloxy)]phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhou, H Xu, A Wang, Z Ma, H Li… - Journal of applied …, 2017 - Wiley Online Library
… In addition, isotacticity and lamella thickness of polypropylene prepared by mixed external donors containing triisopropyl phosphate or phenyl-phosphonic acid dipentyl ester are very …
Number of citations: 2 onlinelibrary.wiley.com

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